molecular formula C9H13N B7809153 n,2,5-Trimethylaniline

n,2,5-Trimethylaniline

Cat. No. B7809153
M. Wt: 135.21 g/mol
InChI Key: FLLXIDNFXBLBMT-UHFFFAOYSA-N
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Description

N,2,5-Trimethylaniline is a compound with the molecular formula C9H13N . It has a molecular weight of 135.21 g/mol . The IUPAC name for this compound is N,2,5-trimethylaniline .


Molecular Structure Analysis

The molecular structure of n,2,5-Trimethylaniline consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The InChI string representation is InChI=1S/C9H13N/c1-7-4-5-8(2)9(6-7)10-3/h4-6,10H,1-3H3 .


Physical And Chemical Properties Analysis

N,2,5-Trimethylaniline has a molecular weight of 135.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 135.104799419 g/mol . The topological polar surface area is 12 Ų .

Scientific Research Applications

Role in Cardiovascular and Kidney Diseases

n,2,5-Trimethylaniline is related to trimethylamine N-oxide (TMAO), a molecule associated with chronic diseases like atherosclerosis. Studies suggest a correlation between increased plasma TMAO concentrations and adverse cardiovascular events, although the mechanistic link remains under debate (Zeisel & Warrier, 2017).

Gut Microbial Metabolism and Atherosclerosis

Research indicates that TMAO, a derivative of n,2,5-Trimethylaniline, enhances atherosclerosis in animal models. A structural analog of choline was found to inhibit TMA formation and reduce TMAO levels in mice, which could potentially serve as a therapeutic approach for cardiovascular diseases (Wang et al., 2015).

Potential Biomarker or Therapeutic Target

TMAO, linked to n,2,5-Trimethylaniline, is being explored for its potential role in various diseases, including cardiovascular and neurological disorders. There's ongoing research into therapeutic strategies to reduce TMAO levels, which could be significant in disease management (Janeiro et al., 2018).

Involvement in Diverse Biological Functions

TMAO, related to n,2,5-Trimethylaniline, is suggested to be involved in several biological functions across various organisms, ranging from bacteria to mammals. Its elevated plasma levels have been linked to a higher risk for major cardiovascular diseases, kidney failure, diabetes, and cancer (Ufnal et al., 2015).

Importance in Chronic Kidney Disease

Research shows that TMAO levels increase with decreasing kidney function and are associated with mortality in patients with chronic kidney disease. This makes it a potential area for therapeutic strategies aimed at reducing TMAO levels (Velasquez et al., 2016).

Detection in Human Cerebrospinal Fluid

TMAO, a derivative of n,2,5-Trimethylaniline, has been detected in human cerebrospinal fluid. While its actual impact on the central nervous system requires further study, this finding opens new avenues for research in neurological diseases (Del Rio et al., 2017).

Quantitative Analysis in Clinical Research

A LC-MS/MS method has been developed for quantifying TMAO, facilitating accurate measurement in clinical research. This is crucial for monitoring disease progression and evaluating drug effects, demonstrating the significance of n,2,5-Trimethylaniline related compounds in clinical settings (Li et al., 2021).

Safety and Hazards

N,2,5-Trimethylaniline is known to cause respiratory tract irritation. It is harmful if absorbed through the skin, causes skin irritation, causes eye irritation, and is harmful if swallowed .

properties

IUPAC Name

N,2,5-trimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-4-5-8(2)9(6-7)10-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLXIDNFXBLBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,2,5-Trimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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